7,9-Dibromo-5-(2-chlorophenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine
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Overview
Description
“7,9-Dibromo-5-(2-chlorophenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine” is a complex organic compound that belongs to the class of benzo[e]pyrazolo[1,5-c][1,3]oxazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7,9-Dibromo-5-(2-chlorophenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine” typically involves multi-step organic reactions. Common synthetic routes may include:
Bromination: Introduction of bromine atoms into the molecular structure.
Cyclization: Formation of the oxazine ring through intramolecular reactions.
Substitution Reactions: Introduction of the chlorophenyl and naphthalenyl groups.
Industrial Production Methods
Industrial production methods for such complex compounds often involve:
Batch Processing: Small-scale production in controlled environments.
Continuous Flow Chemistry: Large-scale production using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the bromine or chlorine atoms, potentially leading to dehalogenated products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Transition metal catalysts like palladium or platinum may be used in certain reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. They may include various derivatives with modified functional groups.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a catalyst or catalyst precursor in organic reactions.
Biology
Pharmacology: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals.
Industry
Materials Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of “7,9-Dibromo-5-(2-chlorophenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine” would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Benzo[e]pyrazolo[1,5-c][1,3]oxazines: Other compounds in this class with different substituents.
Dibromo Compounds: Compounds with similar bromine substitutions.
Chlorophenyl Derivatives: Compounds with chlorophenyl groups.
Properties
CAS No. |
763110-07-2 |
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Molecular Formula |
C26H17Br2ClN2O |
Molecular Weight |
568.7 g/mol |
IUPAC Name |
7,9-dibromo-5-(2-chlorophenyl)-2-naphthalen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C26H17Br2ClN2O/c27-18-12-20-24-14-23(17-10-9-15-5-1-2-6-16(15)11-17)30-31(24)26(32-25(20)21(28)13-18)19-7-3-4-8-22(19)29/h1-13,24,26H,14H2 |
InChI Key |
LCAMYYOJWIQBCI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3=C(C(=CC(=C3)Br)Br)OC(N2N=C1C4=CC5=CC=CC=C5C=C4)C6=CC=CC=C6Cl |
Origin of Product |
United States |
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